molecular formula C5H6N4O2S B14612441 2,6-diamino-3-nitro-1H-pyridine-4-thione CAS No. 60282-72-6

2,6-diamino-3-nitro-1H-pyridine-4-thione

Cat. No.: B14612441
CAS No.: 60282-72-6
M. Wt: 186.19 g/mol
InChI Key: UBSRMAHRWWDHIJ-UHFFFAOYSA-N
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Description

2,6-Diamino-3-nitro-1H-pyridine-4-thione is a multifunctional heterocyclic compound of significant interest in advanced chemical research and drug discovery. Its structure combines electron-donating amino groups with an electron-withdrawing nitro group and a thione moiety, making it a valuable scaffold for synthesizing diverse chemical libraries . This compound is primarily utilized as a key synthetic intermediate. Researchers employ it in the construction of complex fused heterocyclic systems, such as tricyclic pyrimidoquinolines, which are prominent structures in medicinal chemistry due to their wide range of biological activities . These activities often include anticancer , antimicrobial , and anti-inflammatory properties, making this compound a vital building block in the development of new therapeutic agents. The presence of the thione group allows for versatile chemical transformations, including the formation of metal complexes. Such complexes with pyridine-based ligands are an active area of investigation, particularly in the search for novel anticancer agents . The specific substitution pattern on the pyridine ring directs its reactivity and makes it a subject of study in structure-activity relationship (SAR) investigations to optimize pharmacological properties . This product is strictly for research and manufacturing purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

60282-72-6

Molecular Formula

C5H6N4O2S

Molecular Weight

186.19 g/mol

IUPAC Name

2,6-diamino-3-nitro-1H-pyridine-4-thione

InChI

InChI=1S/C5H6N4O2S/c6-3-1-2(12)4(9(10)11)5(7)8-3/h1H,(H5,6,7,8,12)

InChI Key

UBSRMAHRWWDHIJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=C(C1=S)[N+](=O)[O-])N)N

Origin of Product

United States

Preparation Methods

Chichibabin Reaction and Derivatives

The Chichibabin reaction, which traditionally involves the amination of pyridine using sodium amide, has been adapted to synthesize 2,6-diaminopyridine (DAP) derivatives. While effective for introducing amino groups, this method requires harsh conditions (e.g., 200°C under pressure) and offers limited control over additional substituents. For 2,6-diamino-3-nitro-1H-pyridine-4-thione, post-functionalization of DAP via nitration and thiolation is theoretically plausible but complicated by competing side reactions.

Multicomponent Reactions (MCRs)

Recent advances in MCRs demonstrate the utility of Lewis acids in directing selectivity. For instance, BF₃·OEt₂ and TMSOTf catalyze the formation of pyridines and pyrimidines from acetophenones and benzaldehydes using hexamethyldisilazane (HMDS) as a nitrogen source. Adapting this approach, a nitro-substituted acetophenone could be combined with a thione-containing aldehyde under microwave irradiation to assemble the pyridine core. However, the compatibility of nitro and thione groups under such conditions remains untested.

Nitration of preformed pyridine derivatives demands careful regiochemical control. Amino groups are strong ortho/para-directing groups, complicating the selective introduction of nitro substituents at position 3.

Directed Nitration Strategies

Protecting amino groups as acetamides or carbamates prior to nitration could mitigate undesired substitution patterns. For example, acetylation of DAP’s amino groups might allow nitration at position 3 using mixed acid (HNO₃/H₂SO₄). Subsequent deprotection would restore the amino functionalities. However, steric hindrance from the acetyl groups could impede nitration at the desired position.

Tandem Cyclization-Nitration

An alternative approach involves incorporating the nitro group during pyridine ring formation. Using nitro-substituted diketones in cyclocondensation reactions could yield nitro-functionalized pyridines directly. For instance, 3-nitroglutaronitrile, if accessible, might serve as a precursor for the pyridine core.

Thione Group Incorporation

Thione groups are typically introduced via nucleophilic displacement or thiolation of halo-substituted intermediates.

Chloride-to-Thione Conversion

The LookChem PDF details the conversion of 4-chloropyridine derivatives to thiones using sodium hydrosulfide (NaSH). Applying this method, 4-chloro-2,6-diamino-3-nitropyridine could be treated with NaSH in a polar aprotic solvent (e.g., DMF) to yield the target thione. However, the electron-withdrawing nitro group at position 3 may reduce the reactivity of the 4-chloro substituent, necessitating elevated temperatures or prolonged reaction times.

Thiolation via P₄S₁₀

Phosphorus pentasulfide (P₄S₁₀) has been employed to thionate carbonyl groups in heterocycles. If a 4-oxo intermediate (e.g., 2,6-diamino-3-nitropyridin-4-one) is accessible, treatment with P₄S₁₀ in pyridine could yield the thione. This method’s success hinges on the stability of the nitro group under strongly reducing conditions.

Integrated Synthetic Pathways

Sequential Functionalization Route

  • Synthesis of 2,6-Diaminopyridine (DAP) : Following the Chichibabin reaction or the patented method using 3-hydroxyglutaronitrile and ammonia.
  • Amino Group Protection : Acetylation with acetic anhydride to form 2,6-diacetamidopyridine.
  • Nitration : Treatment with fuming nitric acid at low temperatures to introduce the nitro group at position 3.
  • Chlorination : Reaction with POCl₃ to substitute the 4-hydroxyl group (if present) with chlorine.
  • Thiolation and Deprotection : Displacement of chloride with NaSH, followed by acidic deprotection of acetamide groups.

Multicomponent One-Pot Synthesis

Leveraging MCR strategies, a nitro-substituted ketone (e.g., 3-nitroacetophenone) could react with a thioaldehyde and HMDS under BF₃·OEt₂ catalysis. Microwave-assisted cyclization might promote the formation of the pyridine ring with pre-installed nitro and thione groups.

Challenges and Optimization Considerations

  • Regioselectivity : Ensuring nitration occurs at position 3 requires precise directing group strategies or steric control.
  • Functional Group Compatibility : The nitro group’s electron-withdrawing nature may deactivate the ring toward electrophilic substitution, necessitating harsher conditions.
  • Thione Stability : The thione tautomer is favored in solution, but oxidative dimerization to disulfides must be prevented by inert atmosphere handling.

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-3-nitro-1H-pyridine-4-thione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Diamino-3-nitro-1H-pyridine-4-thione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-diamino-3-nitro-1H-pyridine-4-thione involves interactions with various molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The nitro group may undergo bioreduction, generating reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2,6-diamino-3-nitro-1H-pyridine-4-thione and related compounds:

Compound Name Core Structure Substituents Key Properties Biological/Industrial Relevance
This compound Pyridine 2,6-diamino; 3-nitro; 4-thione High polarity, metal chelation potential, moderate solubility in polar solvents Anticancer, antimicrobial research
4(3H)-Pyrimidinethione, 2,6-diamino- (CAS 56-08-6) Pyrimidine 2,6-diamino; 4-thione Lower nitro-group absence reduces electron-withdrawing effects; higher thermal stability Agricultural chemicals, enzyme inhibition
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Pyridine 3-cyano; 4,6-distyryl; thioacetamide Extended π-conjugation (styryl groups), UV/Vis activity, low water solubility Organic electronics, fluorescent probes

Structural and Electronic Differences

  • Pyridine vs. Pyrimidine Core : The pyridine ring (one nitrogen atom) in the target compound contrasts with pyrimidine derivatives (two nitrogen atoms, e.g., CAS 56-08-6). Pyrimidines exhibit stronger hydrogen-bonding networks due to additional nitrogen, enhancing their stability in biological systems .
  • Thione Functionality : While both the target compound and CAS 56-08-6 feature a thione group, its position on the pyridine vs. pyrimidine ring alters metal-binding selectivity. Pyridine-thione derivatives are more prone to form complexes with transition metals like Cu(II) and Fe(III) .

Physicochemical Properties

  • Solubility: The target compound’s amino groups improve aqueous solubility relative to styryl-substituted analogs (e.g., compound 2), which are hydrophobic .
  • Thermal Stability : Pyrimidine-based thiones (e.g., CAS 56-08-6) exhibit higher thermal stability (>250°C decomposition) compared to pyridine analogs, attributed to stronger intermolecular hydrogen bonding .

Q & A

Q. What are the established synthetic routes for 2,6-diamino-3-nitro-1H-pyridine-4-thione?

The compound can be synthesized via nucleophilic substitution reactions on pyridine-thione precursors. For example, reacting a pyridinethione scaffold with nitro-group-containing reagents under reflux conditions in ethanol or acetic acid, using sodium acetate as a base to facilitate deprotonation and substitution. Reaction monitoring via TLC and recrystallization from acetic acid/water mixtures (1:1) are recommended for purification .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm amine, nitro, and thione functional groups.
  • IR Spectroscopy : Identify characteristic stretches for S-H (thione, ~2550 cm1^{-1}) and NO2_2 (~1520–1350 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS to validate molecular weight.
  • X-ray Crystallography : Use SHELX programs for structure refinement, particularly SHELXL for small-molecule precision and SHELXD for resolving twinning or high-resolution data .

Advanced Research Questions

Q. How should researchers address discrepancies in reported crystallographic parameters for this compound?

Contradictions in crystallographic data (e.g., bond lengths, angles) may arise from twinning, disorder, or resolution limits. Use SHELXL’s twin refinement tools to model twinned crystals and validate results against spectroscopic data. Cross-check thermal displacement parameters (ADPs) and hydrogen-bonding networks to ensure structural consistency. Iterative refinement cycles and validation via R-factor analysis are critical .

Q. What methodological considerations are critical when designing nitration reactions for pyridine-thione derivatives?

  • Reagent Selection : Use mixed acid (HNO3_3/H2_2SO4_4) or acetyl nitrate for controlled nitration.
  • Temperature Control : Maintain 0–5°C to avoid over-nitration or decomposition.
  • Solvent Choice : Polar aprotic solvents (e.g., acetic anhydride) enhance electrophilic substitution.
  • Workup : Neutralize excess acid with sodium acetate and isolate via recrystallization .

Q. How can computational chemistry methods predict the electronic effects of nitro and thione substituents on reactivity?

Perform density functional theory (DFT) calculations to:

  • Map electrostatic potential surfaces, highlighting electron-deficient regions near the nitro group.
  • Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Simulate tautomeric equilibria (thione ↔ thiol) under varying pH conditions. Validate results with experimental 1^1H NMR pH titrations .

Q. How to optimize experimental conditions for studying the compound’s stability under thermal stress?

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures.
  • Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events.
  • Kinetic Studies : Use Arrhenius plots to model degradation rates at controlled temperatures (e.g., 25–100°C). Correlate with IR/NMR data to track functional group integrity .

Data Analysis and Validation

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

  • Iterative Refinement : Use SHELXPRO to adjust structural models iteratively, ensuring agreement with NMR/IR functional group assignments.
  • Residual Density Maps : Identify unmodeled electron density (e.g., solvent molecules) in crystallographic data.
  • Cross-Validation : Compare calculated powder XRD patterns with experimental data to detect polymorphism or impurities .

Q. How to design a robust protocol for analyzing tautomeric equilibria in solution?

  • Variable-Temperature NMR : Monitor chemical shift changes of thione protons across 25–80°C.
  • pH-Dependent UV-Vis : Track absorbance shifts (e.g., 250–400 nm) to identify thiol/thione dominance.
  • DFT-MD Simulations : Model solvation effects (e.g., water vs. DMSO) on tautomer stability .

Synthesis and Mechanistic Insights

Q. What experimental controls are essential when synthesizing analogs with modified amino/nitro substituents?

  • Stoichiometric Precision : Use inert atmospheres (N2_2/Ar) to prevent oxidation of amine groups.
  • Protecting Groups : Temporarily block reactive amines with tert-butoxycarbonyl (Boc) during nitration.
  • Reaction Quenching : Rapid cooling and neutralization to halt side reactions (e.g., over-nitration) .

Q. How to investigate the compound’s coordination chemistry with transition metals?

  • Single-Crystal X-ray Diffraction : Resolve metal-ligand bond distances and geometry (e.g., octahedral vs. square planar).
  • Magnetic Susceptibility : Assess paramagnetic behavior in complexes with Fe(III) or Cu(II).
  • Cyclic Voltammetry : Probe redox activity of the nitro group in metal-bound states .

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